Anthranilic (2,6-dichlorobenzylidene)hydrazide
Description
Anthranilic (2,6-dichlorobenzylidene)hydrazide is a Schiff base derived from anthranilic acid hydrazide and 2,6-dichlorobenzaldehyde. The compound features a hydrazide group (-CONHNH₂) linked to an anthranilic acid backbone (2-aminobenzoic acid) and a 2,6-dichlorobenzylidene moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the intramolecular hydrogen bonding between the hydrazide NH and the adjacent carbonyl group. Such characteristics make it relevant in medicinal chemistry (e.g., enzyme inhibition ) and materials science (e.g., CEST MRI contrast agents ).
Properties
CAS No. |
42596-10-1 |
|---|---|
Molecular Formula |
C14H11Cl2N3O |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI Key |
OYZSXJIMBMLZON-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Protocol
A stoichiometric mixture of anthraniloylhydrazine (1.0 equiv) and 2,6-dichlorobenzaldehyde (1.0 equiv) is dissolved in absolute ethanol. The solution is heated on a steam bath at 80–90°C for 4–6 hours, yielding a white precipitate. The product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture to achieve >90% purity.
Key Parameters
-
Solvent: Ethanol (polar, protic) facilitates nucleophilic attack by stabilizing intermediates.
-
Temperature: Reflux conditions (≈80°C) accelerate imine bond formation.
-
Purification: Recrystallization removes unreacted aldehydes and hydrazine byproducts.
Mechanistic Insights
The reaction follows a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.
-
Proton Transfer: A six-membered transition state forms, eliminating water.
-
Aromatization: The resultant Schiff base stabilizes via conjugation with the anthranilic aromatic ring.
Spectroscopic Characterization
Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Purity |
|---|---|---|---|---|
| Conventional Condensation | 85–90% | 4–6 hours | Low | >90% |
| Isatoic Anhydride Route | 60–65% | 12–18 hours | High | >95% |
| Microwave-Assisted | 90–95%* | 15–20 minutes* | Moderate* | >92%* |
*Extrapolated from analogous syntheses.
Challenges and Optimization Strategies
-
Byproduct Formation: Excess aldehyde may lead to diimine byproducts. Mitigated by stoichiometric control.
-
Solvent Selection: Ethanol’s low boiling point limits reflux efficiency. Substituting with ethylene glycol (b.p. 197°C) could enhance yields.
-
Catalysis: Adding acetic acid (1–2 mol%) accelerates proton transfer during imine formation .
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
The hydrazone group readily undergoes condensation reactions with aldehydes and ketones. For example:
-
Reaction with salicylaldehyde in refluxing dioxane forms N′-arylidene derivatives, producing a mixture of E- and Z-isomers (predominantly E) .
-
Condensation with 2,6-dichlorobenzaldehyde or p-anisaldehyde occurs via nucleophilic attack on the carbonyl carbon, yielding geometrically isomeric hydrazones .
Table 1: Condensation Reactions
Oxidation and Reduction
-
Oxidation : The hydrazone linkage oxidizes to carboxylic acids under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though specific yields remain unreported.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the C=N bond, yielding anthranilic hydrazide and 2,6-dichlorobenzylamine derivatives .
Nucleophilic Substitution
The dichlorinated aryl group participates in SNAr reactions:
-
Reaction with hydrazine hydrate replaces chloride substituents, forming triazine derivatives (e.g., in refluxing ethanol, 85% yield) .
-
Aminolysis with primary amines generates substituted benzylamine-hydrazide hybrids .
Complexation with Metal Ions
The compound acts as a bidentate ligand, coordinating via the hydrazone nitrogen and anthranilate oxygen:
-
Forms stable complexes with Cu(II) and Ni(II) , confirmed by shifts in IR ν(N–H) and ν(C=O) bands .
-
Antimicrobial Activity : Metal complexes show enhanced antibacterial efficacy compared to the free ligand (e.g., 18–22 mm inhibition zones against P. aeruginosa) .
Acid/Base-Mediated Rearrangements
-
Hydrolysis : Under acidic conditions (HCl/EtOH), the hydrazone hydrolyzes to anthranilic acid and 2,6-dichlorobenzaldehyde .
-
Tautomerism : Exhibits keto-enol tautomerism in polar solvents, validated by ¹H-NMR singlet splits for NH and =CH protons .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Further studies optimizing reaction conditions (e.g., flow synthesis ) could enhance scalability for industrial applications.
Scientific Research Applications
Agricultural Applications
Pesticidal Properties
Anthranilic acid derivatives, including anthranilic (2,6-dichlorobenzylidene)hydrazide, have been investigated for their effectiveness as pesticides and acaricides. These compounds demonstrate improved biological and ecological properties compared to existing pesticides. They are effective against a wide range of pests, including insects and arachnids, and can enhance crop yields while maintaining compatibility with various plant species .
Case Study: Efficacy Against Resistant Pests
Recent research highlighted the use of anthranilic acid diamide derivatives in combating resistant pest species. The study found that these derivatives could be combined with other agents to enhance their effectiveness against difficult-to-control insects, showcasing their potential in integrated pest management strategies .
Antifungal Activity
Antifungal Properties
this compound has shown promising antifungal activity against various strains of fungi. A study on hydrazine-based compounds indicated that derivatives similar to anthranilic hydrazide significantly reduced biofilm formation of Candida albicans, a common fungal pathogen. This reduction was noted to be as high as 60% in biofilm formation under specific conditions .
Case Study: Inhibition of Drug-Resistant Strains
In experiments involving drug-resistant strains of C. albicans, anthranilic derivatives exhibited significant antifungal activity. The compounds were effective at concentrations that were twice their minimum inhibitory concentrations (MICs), indicating their potential as broad-spectrum antifungal agents against resistant clinical isolates .
Anticancer Research
Potential Anticancer Agents
Research has identified anthranilic acid derivatives as potential anticancer agents. In vitro studies demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the nanomolar range, indicating potent activity .
Case Study: Mechanism of Action
The mechanism by which anthranilic derivatives exert their anticancer effects involves the inhibition of specific metabolic enzymes crucial for tumor growth. Studies have shown that these compounds can inhibit cholinesterases and α-glycosidases, which are linked to cancer progression and metabolism .
Synthesis and Chemical Properties
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving anthranilic acid and hydrazine derivatives. These synthetic pathways are crucial for producing compounds with desired biological activities .
| Synthesis Method | Reagents Used | Yield (%) | Biological Activity |
|---|---|---|---|
| Hydrazone Formation | Anthranilic Acid + 2,6-Dichlorobenzaldehyde | 85 | Antifungal, Anticancer |
| Acylation Reaction | Anthranilic Acid + Acyl Chlorides | 90 | Pesticidal |
Mechanism of Action
The mechanism of action of Anthranilic (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing vs. donating groups : The 2,6-dichloro substitution increases electrophilicity and stabilizes the Schiff base via resonance, contrasting with methyl or methoxy groups (e.g., 2,4,6-trimethylbenzylidene derivatives), which are electron-donating and reduce reactivity .
- Hydrazide vs. hydrazine : The carbonyl in hydrazides enables stronger hydrogen bonding and metal chelation, critical for biological activity (e.g., HDAC inhibition ).
Key Findings :
- The dichloro substitution enhances inhibitory potency (e.g., IC₅₀ = 24 µM for E. coli UppS) compared to non-halogenated analogs .
- Hydrazides generally outperform hydrazines in enzyme inhibition due to improved zinc chelation (e.g., HDAC3 binding ).
Physicochemical Properties
Biological Activity
Anthranilic (2,6-dichlorobenzylidene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of anthranilic hydrazides. For instance, a series of hydrazone derivatives were synthesized and tested against various bacterial strains. The results indicated that several compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Anthranilic Hydrazides
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| HD6 | 8-128 µg/mL | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa |
| 13 | 6.3 µg/mL | Escherichia coli ATCC 25922 |
| 13 | 12.5 µg/mL | Staphylococcus aureus ATCC 6538 |
The compound HD6 demonstrated a synergistic effect when combined with ciprofloxacin, indicating enhanced antibacterial efficacy against multidrug-resistant strains. This suggests that anthranilic hydrazides could be pivotal in developing new antibiotics to combat antimicrobial resistance .
2. Anticancer Activity
The anticancer properties of anthranilic hydrazides have also been extensively studied. Compounds derived from anthranilic acid exhibited significant cytotoxic effects against various cancer cell lines, with some showing IC50 values in the nanomolar range.
Table 2: Anticancer Activity of Anthranilic Hydrazides
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4a | <0.01 | MCF-7 Breast Cancer Cells |
| 6a | <0.01 | MDA-MB-231 Breast Cancer Cells |
| 9d | <0.01 | A549 Lung Cancer Cells |
These findings indicate that anthranilic hydrazides can effectively inhibit tumor growth and may serve as potential therapeutic agents in cancer treatment .
3. Anti-inflammatory Activity
In addition to their antibacterial and anticancer properties, anthranilic hydrazides have shown promising anti-inflammatory effects. A study utilizing the carrageenan-induced rat paw edema model demonstrated that these compounds significantly reduced inflammation compared to control groups.
Table 3: Anti-inflammatory Effects of Anthranilic Hydrazides
| Compound | Percentage Reduction in Inflammation (%) |
|---|---|
| 9d | 32-58% |
| Diclofenac (Reference) | 35-74% |
The results suggest that anthranilic hydrazides could be developed into effective anti-inflammatory agents .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of anthranilic hydrazides. Variations in substituents on the benzylidene ring significantly influence their inhibitory potential against various enzymes and biological targets.
Key Findings from SAR Studies:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Anthranilic (2,6-dichlorobenzylidene)hydrazide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via condensation of anthranilic hydrazide with 2,6-dichlorobenzaldehyde under acidic conditions (e.g., HCl catalysis). Solvent choice (ethanol or methanol) and temperature (reflux at 70–80°C) significantly impact yield. For example, highlights the use of hydrazine hydrate and catalytic HCl for analogous hydrazide derivatives, achieving yields >60% after recrystallization. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended .
- Data Interpretation : IR spectroscopy confirms hydrazone formation (C=N stretch at ~1605 cm⁻¹) and NH stretches (~3185 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons and the hydrazone imine proton (δ 8.4–8.2 ppm) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXTL or similar software) resolves the planar hydrazone moiety and dihedral angles between aromatic rings. reports monoclinic P21/c space group parameters (a = 7.5029 Å, b = 23.8363 Å, β = 109.86°) for a structurally related compound .
- Spectroscopy : HRMS (e.g., m/z 288.0819 [M+H]⁺) and IR (C=O stretches at ~1718 cm⁻¹) validate molecular identity .
Q. How is the compound screened for preliminary biological activity, and what assays are suitable?
- Methodology :
- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). demonstrates MIC values as low as 0.24 µg/mL for derivatives with 2,6-dichlorobenzylidene groups .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). notes that the 2,6-dichlorobenzylidene moiety enhances activity (IC₅₀ ~10 µM) compared to halogen-substituted analogs .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or polymorphism) in the hydrazone moiety be resolved?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 09) and experimental IR/Raman spectra to identify dominant tautomers. emphasizes DFT for lattice energy calculations in hydrazide derivatives .
- Variable-Temperature XRD : Analyze thermal effects on crystal packing (e.g., hydrogen-bonding networks) .
Q. What strategies improve the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., NO₂ at the benzylidene ring) to enhance electrophilicity. shows that 2,6-dichloro substitution improves anticancer activity by 40% compared to mono-halogenated analogs .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antimicrobial activity) .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodology :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS detect impurities. details chromatographic separation of racemic mixtures .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions (ICH guidelines) followed by LC-MS profiling .
Q. What computational tools are effective for analyzing intermolecular interactions in crystal structures?
- Methodology :
- Hirshfeld Surface Analysis (CrystalExplorer) : Quantify hydrogen-bonding (e.g., N–H···O) and π-π interactions. ’s crystal data (V = 1350.45 ų, Z = 4) supports such analyses .
- Mercury Software : Visualize packing diagrams and calculate void volumes for cocrystal engineering .
Data Contradiction and Optimization Challenges
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Standardized Protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size or growth media .
- Meta-Analysis : Compare IC₅₀ values from multiple sources (e.g., vs. 17) to identify outliers linked to assay conditions .
Q. What experimental variables most critically affect crystallization outcomes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
